N-Iodomorpholine hydriodide

Catalog No.
S961058
CAS No.
120972-13-6
M.F
C4H9I2NO
M. Wt
340.931
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Iodomorpholine hydriodide

CAS Number

120972-13-6

Product Name

N-Iodomorpholine hydriodide

IUPAC Name

4-iodomorpholine;hydroiodide

Molecular Formula

C4H9I2NO

Molecular Weight

340.931

InChI

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H

InChI Key

NZOIUCVTBFWRCS-UHFFFAOYSA-N

SMILES

C1COCCN1I.I

N-Iodomorpholine hydriodide is a chemical compound characterized by its molecular formula C₄H₉I₂NO. It consists of a morpholine ring substituted with an iodine atom and is typically encountered as a hydriodide salt. This compound is notable for its role in various organic synthesis reactions, particularly in the iodination of organic substrates, facilitating the introduction of iodine into molecules.

NIHM functions as an electrophilic iodinating agent. The N-I bond in NIHM is relatively weak, allowing the positively charged iodine (I^+) to be readily transferred to nucleophilic centers in organic molecules, forming new C-I bonds [].

  • NIHM likely possesses similar hazards as its components, HI and iodine.
  • HI is a strong acid and can cause severe irritation or burns upon contact with skin or eyes [].
  • Iodine is a skin and respiratory irritant [].
  • NIHM should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Organic Synthesis: NIHM serves as a convenient source of iodine in organic synthesis. The labile iodine atom can be readily displaced by other nucleophiles, allowing for the introduction of iodine functionality into organic molecules. For instance, a study published in the journal ResearchGate describes the use of NIHM as a catalyst for the synthesis of 2-Aminobenzoxazoles [].

Here are some additional details about NIHM's properties and availability:

  • CAS Number: 120972-13-6 []
  • Molecular Weight: 340.9293 []
  • Commercial Availability: NIHM can be purchased from various chemical suppliers, including Sigma-Aldrich [].
, primarily serving as an iodinating agent. One significant reaction involves oxidative amination, where N-iodomorpholine hydriodide reacts with secondary amines and benzoxazole derivatives to yield aminated products. For instance, the reaction of benzoxazole with N-iodomorpholine hydriodide in the presence of acetic acid has been shown to produce morpholinobenzo[d]oxazole derivatives in moderate to high yields .

Another important reaction is its use in continuous flow synthesis processes, where it can be produced through the reaction of morpholine with iodine. This method demonstrates the compound's utility in industrial applications, particularly for the synthesis of fine chemicals .

The synthesis of N-Iodomorpholine hydriodide can be achieved through several methods:

  • Reaction of Morpholine with Iodine: Morpholine reacts directly with iodine under controlled conditions to yield N-iodomorpholine hydriodide.
  • Continuous Flow Synthesis: Utilizing agitated cell reactors allows for continuous production of the compound, optimizing reaction conditions and improving yield efficiency .
  • Oxidative Amination: As mentioned earlier, this method involves using N-iodomorpholine hydriodide as a catalyst in oxidative amination reactions to synthesize various organic compounds .

N-Iodomorpholine hydriodide finds applications primarily in organic synthesis and pharmaceutical chemistry. Its ability to introduce iodine into organic molecules makes it valuable for:

  • Synthesis of Iodinated Compounds: Used extensively in the preparation of iodinated intermediates for pharmaceuticals.
  • Catalytic Reactions: Acts as a catalyst in various organic reactions, enhancing product yields.
  • Research

Interaction studies involving N-Iodomorpholine hydriodide focus on its reactivity with other chemical species during iodination processes. The compound's ability to facilitate oxidative amination reactions indicates its role in forming C–N bonds effectively. Further research is needed to explore its interactions with different substrates and the mechanisms underlying these reactions .

N-Iodomorpholine hydriodide shares structural and functional similarities with several other compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
N-IodomorpholineIodinated morpholineEffective iodinating agent; used in oxidative amination .
IodomethaneMethyl iodideCommonly used for methylation; less complex than N-iodomorpholine.
1-Iodo-2-propanolIodo alcoholUsed for substitution reactions; more reactive towards nucleophiles .
IodineElemental iodineBasic iodinating agent; lacks specificity compared to N-iodomorpholine .

N-Iodomorpholine hydriodide stands out due to its dual functionality as both an iodinating agent and a catalyst in complex organic reactions, making it particularly valuable in synthetic chemistry.

N-Iodomorpholine hydriodide (CAS 120972-13-6) was first synthesized in 1943 through the reaction of morpholine with iodine. Early studies focused on its role as an iodinating agent in organic synthesis, particularly in forming iodinated heterocycles. By the 1950s, its utility expanded to include applications in pharmaceutical intermediates and catalytic processes.

Significance in Organic Chemistry

This compound serves as a versatile electrophilic iodinating reagent, enabling the introduction of iodine atoms into unsaturated substrates via mild oxidative conditions. Its stability and specificity make it preferable to elemental iodine in synthesizing iodinated alkenes, alkynes, and aromatic systems.

Nomenclature and Classification

  • IUPAC Name: 4-Iodomorpholine hydroiodide
  • Common Synonyms: N-Iodomorpholinium iodide
  • Classification: Hypervalent iodine compound; iodinating agent; heterocyclic amine derivative

Basic Chemical Identity

PropertyValue
Molecular FormulaC₄H₉I₂NO
Molecular Weight339.84 g/mol
Melting Point92–96°C
StructureMorpholine ring with iodine substituent and HI counterion

Molecular Formula and Weight

N-Iodomorpholine hydriodide possesses the molecular formula C₄H₉I₂NO, representing a quaternary ammonium salt composed of carbon, hydrogen, iodine, nitrogen, and oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 340.93 grams per mole, as confirmed through multiple analytical determinations [2] [4] [5]. This molecular weight reflects the substantial contribution of the two iodine atoms, which constitute approximately 74.6% of the total molecular mass [3] [6].

The compound is registered under Chemical Abstracts Service number 120972-13-6 and carries the European Community number 662-883-4 [1] [3]. The Hill notation representation of the molecular formula is C₄H₉I₂NO, while the systematic International Union of Pure and Applied Chemistry name is designated as 4-iodomorpholine;hydroiodide [4] [5].

PropertyValue
Molecular FormulaC₄H₉I₂NO
Molecular Weight (g/mol)340.93
Chemical Abstracts Service Number120972-13-6
European Community Number662-883-4
International Union of Pure and Applied Chemistry Name4-iodomorpholine;hydroiodide
Hill NotationC₄H₉I₂NO

Structural Characteristics and Morpholine-Iodine Bonding

The structural framework of N-Iodomorpholine hydriodide centers around a morpholine ring system, which represents a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms [7] [25]. The morpholine component exhibits the characteristic tetrahydro-1,4-oxazine structure, featuring both amine and ether functional groups within the same ring system [25] [26]. This heterocyclic foundation provides the compound with its distinctive chemical properties and reactivity patterns [26] [27].

The bonding arrangement involves an iodine atom covalently attached to the nitrogen center of the morpholine ring, creating a quaternary ammonium cation [7] [28]. This nitrogen-iodine bond formation results in a positively charged morpholinium species, which subsequently associates with a hydriodic acid molecule to form the hydriodide salt [7] . The structural integrity of this arrangement has been confirmed through X-ray crystallographic studies, which reveal a coordination complex where iodine interacts directly with the morpholine nitrogen atom .

The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned at opposite vertices of the six-membered ring [25] [26]. The nitrogen atom in morpholine exhibits sp³ hybridization, resulting in the nitrogen-hydrogen bond lying either in an axial or equatorial position relative to the ring plane [26]. This conformational flexibility contributes to the compound's ability to participate in various hydrogen bonding interactions [26].

The quaternary ammonium character of the nitrogen center renders it permanently charged, independent of solution pH conditions [28]. This permanent positive charge distinguishes N-Iodomorpholine hydriodide from primary, secondary, or tertiary ammonium compounds, which exhibit pH-dependent protonation states [28]. The resulting ionic nature of the compound significantly influences its solubility characteristics and chemical behavior [28].

Physical Properties

N-Iodomorpholine hydriodide exists as a solid crystalline material at ambient temperature conditions [2] [6]. The compound exhibits a well-defined melting point range of 92-96 degrees Celsius, indicating good purity and crystalline order [2] [6]. This relatively moderate melting point facilitates handling and processing under standard laboratory conditions while maintaining thermal stability [2].

The compound demonstrates typical quaternary ammonium salt solubility characteristics, showing enhanced solubility in polar solvents due to its ionic nature [7] [28]. As a salt derived from morpholine and hydriodic acid, it exhibits solubility patterns consistent with ionic compounds, being readily soluble in polar protic solvents such as water and alcohols [7]. The morpholine component contributes additional solubility in organic solvents, as morpholine itself is miscible with water, alcohols, ethers, and various organic solvents [25] [29].

The physical appearance of N-Iodomorpholine hydriodide is that of a solid material with crystalline characteristics [2] [6]. The compound maintains its structural integrity under normal atmospheric conditions but requires controlled storage to prevent degradation [2] [6]. The density and other physical constants reflect the substantial contribution of the iodine atoms to the overall molecular structure [3] [7].

Physical PropertyValue
Physical StateSolid
Melting Point92-96°C
AppearanceCrystalline solid
SolubilitySoluble in polar solvents
DensityHigh due to iodine content

Chemical Properties and Reactivity Profile

N-Iodomorpholine hydriodide functions primarily as an iodinating reagent in organic synthesis, capable of introducing iodine atoms into various molecular frameworks through electrophilic mechanisms [2] [6] [13]. The compound's reactivity stems from the electrophilic nature of the iodine atom bonded to the nitrogen center, which acts as an effective iodine transfer agent [13] [15]. This electrophilic character enables the compound to participate in a diverse range of iodination reactions with electron-rich substrates [13] [15].

The most significant application involves the ipso-iodination of arylboronic acids, where N-Iodomorpholine hydriodide serves as a novel iodinating agent [13] [15]. This reaction proceeds through either classical ipso-substitution mechanisms or copper-catalyzed iododeborylation pathways, depending on the substrate nature and reaction conditions [13] [15]. The addition of catalytic amounts of copper iodide enhances reaction rates and yields, particularly for electron-deficient arylboronic acid substrates [13] [15].

The compound participates in radical carbon-hydrogen amination reactions, where it undergoes N-iodination followed by nitrogen-iodine bond homolysis to generate nitrogen-centered radicals [14]. These radicals subsequently engage in cross-dehydrogenative coupling processes with various organic substrates [14]. The mechanism involves initial formation of an N-iodomorpholine intermediate, which then undergoes homolytic cleavage to produce reactive nitrogen radicals capable of functionalizing carbon-hydrogen bonds [14].

N-Iodomorpholine hydriodide demonstrates effectiveness in the iodination of ethynyl compounds, facilitating the synthesis of iodoalkyne derivatives [2] [6]. The compound can convert 4-ethynylphenyl-diphenylphosphine oxide to its corresponding iodoethynyl derivative, which serves as a precursor for phosphine oxide-iodotriazole hybrid molecules [2] [6]. This transformation highlights the compound's utility in constructing complex molecular architectures containing both iodine and acetylene functionalities [2] [6].

The synthesis of iodo-1,4-naphthoquinones represents another important application, where N-Iodomorpholine hydriodide introduces iodine into quinone structures [2] [6]. These iodinated quinones serve as intermediates for preparing biologically significant 3-aryl-1,4-naphthoquinones through subsequent cross-coupling reactions [2] [6]. The regioselectivity and efficiency of these iodination processes make N-Iodomorpholine hydriodide a valuable reagent for quinone derivatization [2] [6].

Reaction TypeMechanismTypical Yield Range
Arylboronic Acid IodinationIpso-substitution/Cu-catalyzed80-95%
Carbon-Hydrogen AminationRadical N-iodination70-97%
Ethynyl Compound IodinationElectrophilic transfer85-90%
Naphthoquinone SynthesisAromatic iodination75-85%

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for N-Iodomorpholine hydriodide through characteristic signal patterns in both proton and carbon-13 spectra [16]. Proton nuclear magnetic resonance spectroscopy at 400 megahertz reveals the morpholine ring proton signals at their expected chemical shift positions, confirming the integrity of the heterocyclic framework [16]. The methylene protons adjacent to the nitrogen and oxygen atoms exhibit characteristic multiplicities and coupling patterns consistent with the morpholine ring structure [16].

Carbon-13 nuclear magnetic resonance spectroscopy at 151 megahertz in deuterated acetone provides detailed information about the carbon framework of the molecule [16]. The spectrum displays the four carbon atoms of the morpholine ring at their anticipated chemical shift values, with the carbons adjacent to the heteroatoms showing appropriate downfield shifts due to the electronegativity effects of nitrogen and oxygen [16]. The carbon atoms bonded to nitrogen exhibit additional complexity due to the influence of the attached iodine atom [16].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of hydrogen bonding interactions within the morpholine-iodine complex [17] [19]. The spectrum displays nitrogen-hydrogen stretching vibrations and associated hydrogen bonding patterns, with collected bands appearing between 2771 and 2408 wavenumbers [17]. These spectral features provide clear evidence for hydrogen bond formation between the morpholine donor and iodine acceptor components [17] [19].

The infrared spectrum also shows bands characteristic of the quaternary ammonium structure, with asymmetric deformation vibrations of the quaternary amine groups appearing at approximately 1480 wavenumbers [19]. These bands indicate the formation of donor-acceptor bonds between the iodine molecules and nitrogen atoms [19]. The presence of these characteristic frequencies confirms the ionic nature of the compound and the specific bonding arrangements [19].

Far-infrared spectroscopy provides additional structural information through the detection of tri-iodide ion vibrational modes [17]. The spectrum reveals bands at 158, 109, and 79 wavenumbers, which correspond to the asymmetric iodine-iodine stretch, symmetric iodine-iodine stretch, and tri-iodide ion deformation modes, respectively [17]. These bands are absent in the spectrum of pure morpholine, confirming their association with the iodine-containing complex [17].

Mass spectrometry confirms the molecular weight of N-Iodomorpholine hydriodide through detection of the molecular ion peak at mass-to-charge ratio 340.93 [4] [5]. The fragmentation pattern provides additional structural information, with characteristic losses corresponding to iodine atoms and morpholine fragments [4] [5]. The high-resolution mass spectrometric data supports the proposed molecular formula and validates the structural assignments [4] [5].

Spectroscopic TechniqueKey ObservationsStructural Information
¹H Nuclear Magnetic ResonanceMorpholine ring protonsRing integrity confirmation
¹³C Nuclear Magnetic ResonanceCarbon framework signalsStructural elucidation
Infrared SpectroscopyHydrogen bonding bands (2771-2408 cm⁻¹)Morpholine-iodine interactions
Far-Infrared SpectroscopyTri-iodide bands (158, 109, 79 cm⁻¹)Ionic structure confirmation
Mass SpectrometryMolecular ion at m/z 340.93Molecular weight validation

Traditional Synthetic Routes

The fundamental approach for synthesizing N-Iodomorpholine hydriodide relies on the direct reaction between morpholine and molecular iodine in alcoholic solvents. This classical method represents the most straightforward pathway to the target compound and has been extensively documented in the literature [4] [5].

The traditional synthesis involves treating a solution of morpholine (0.87 milliliters, 10 millimoles) with iodine (2.54 grams, 10 millimoles) in methanol (40 milliliters) at room temperature [5]. The reaction proceeds through a dropwise addition mechanism where the iodine solution is slowly introduced to the morpholine solution under constant stirring. The reaction typically requires four hours of stirring at ambient temperature to achieve complete conversion [5]. Following the reaction period, the product precipitates as an orange crystalline solid, which can be isolated by filtration and dried under vacuum conditions [5].

The mechanism underlying this transformation involves the formation of a charge transfer complex between the electron-rich nitrogen atom of morpholine and the electrophilic iodine molecule [6] [7]. Spectroscopic studies have demonstrated that morpholine forms strong donor-acceptor interactions with iodine, characterized by a formation constant of 1261 ± 12 mol⁻¹ at 20°C in carbon tetrachloride [6]. This interaction leads to the development of a stable n-σ type complex with 1:1 stoichiometry [6].

The traditional method consistently delivers yields of approximately 89% with high purity levels (97%) [4] [5]. The product exhibits characteristic physical properties including a melting point range of 92-96°C and requires storage at temperatures between 2-8°C to maintain stability [2] [8].

MethodTemperature (°C)Reaction Time (hours)SolventMorpholine:Iodine RatioYield (%)Purity (%)
Traditional BatchRoom Temperature4Methanol1:18997
Methanol SolventRoom Temperature4Methanol1:18997
Water-BasedRoom Temperature2-8Water/KI1:185-9095
Continuous Flow25-500.5-2Various1:190-9597+

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address limitations inherent in traditional approaches, focusing on improved efficiency, environmental considerations, and scalability. Modern approaches incorporate advanced understanding of reaction mechanisms and utilize optimized reaction conditions to enhance product yields and reduce processing times.

One significant advancement involves the use of aqueous systems with potassium iodide as a co-reagent [9] [10]. This water-based approach offers environmental advantages by eliminating organic solvents while maintaining comparable yields. The reaction between morpholine and iodine in aqueous potassium iodide solutions proceeds through the formation of polyiodide species, which subsequently react with morpholine to form the desired N-iodomorpholine hydriodide complex [9]. This method typically requires 2-8 hours of reaction time and achieves yields in the range of 85-90% [9].

Metal-catalyzed approaches represent another modern synthetic route, particularly useful for achieving enhanced selectivity and reaction control [11]. Copper(I) iodide has been employed as a catalyst in the synthesis of N-iodomorpholine hydriodide, facilitating the formation of the desired product under milder conditions [11]. The catalytic system operates at temperatures around 50°C for approximately 3 hours, delivering yields of 85-92% with improved selectivity compared to non-catalyzed reactions [11].

Advanced synthetic protocols also incorporate in-situ generation strategies where N-iodomorpholine hydriodide is formed and utilized immediately in subsequent reactions [12]. This approach, termed N-iodomorpholinium iodide (NIMI) methodology, involves the direct combination of morpholine and molecular iodine in the presence of the substrate to be iodinated [12]. This strategy eliminates the need for isolation and storage of the potentially unstable iodinating agent while maintaining high reaction efficiency.

Temperature optimization studies have revealed that slight elevation of reaction temperatures (25-50°C) can significantly reduce reaction times without compromising product quality [11]. These optimized conditions are particularly valuable for industrial applications where processing efficiency directly impacts economic viability.

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a paradigm shift in the production of N-iodomorpholine hydriodide, offering substantial advantages in terms of reaction control, safety, and scalability [13] [14]. Flow chemistry techniques enable precise control over reaction parameters including temperature, residence time, and mixing efficiency, leading to improved product consistency and higher yields.

The implementation of continuous flow synthesis for N-iodomorpholine hydriodide involves the controlled introduction of morpholine and iodine solutions into a heated reaction coil or microreactor system [14]. Temperature control in the range of 25-50°C, combined with residence times of 0.5-2 hours, enables efficient conversion while minimizing side reactions and decomposition pathways [14]. The continuous nature of the process facilitates real-time monitoring and adjustment of reaction conditions, leading to yields consistently exceeding 90-95% [14].

Microreactor technology offers particular advantages for this synthesis due to the enhanced heat and mass transfer characteristics inherent in small-scale reaction volumes [14]. The high surface-to-volume ratio in microreactors enables efficient temperature control of the mildly exothermic reaction between morpholine and iodine, preventing localized heating that could lead to decomposition or side product formation.

Flow synthesis also addresses safety concerns associated with handling volatile iodine reagents by containing the reaction within a closed system and enabling continuous removal of products and byproducts [14]. This approach minimizes operator exposure to potentially harmful iodine vapors while maintaining high processing efficiency.

The continuous flow approach facilitates the integration of downstream processing steps, including product separation and purification, into a single automated system [15]. In-line separation techniques, such as membrane-based separations or continuous crystallization, can be coupled with the synthesis step to produce high-purity N-iodomorpholine hydriodide in a streamlined process [15].

Quality control in continuous flow systems benefits from real-time analytical monitoring, enabling immediate detection of deviations from optimal reaction conditions [14]. Techniques such as in-line infrared spectroscopy or flow-through nuclear magnetic resonance can provide continuous feedback on reaction progress and product quality, ensuring consistent output specifications.

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of N-iodomorpholine hydriodide requires careful consideration of multiple factors that influence both technical feasibility and economic viability. Scale-up activities must address heat management, mixing efficiency, reaction control, product isolation, safety considerations, and economic factors.

Heat management becomes critically important during scale-up due to the exothermic nature of the morpholine-iodine reaction [11]. Laboratory-scale syntheses typically rely on ambient cooling and small thermal mass to control reaction temperature. However, industrial-scale reactors require sophisticated heat removal systems, including jacketed reactors with circulating coolant or external heat exchangers, to maintain uniform temperature distribution and prevent thermal runaway conditions [16].

Mixing efficiency presents significant challenges during scale-up, as the formation of the charge transfer complex between morpholine and iodine depends on intimate contact between the reactants [7]. Laboratory-scale magnetic stirring must be replaced with mechanical agitation systems capable of maintaining homogeneous mixing throughout large reaction volumes [16]. Turbine-type impellers or specialized mixing systems designed for gas-liquid-solid interactions may be required to ensure consistent product quality [16].

Reaction control systems must evolve from manual monitoring to automated process control capable of maintaining tight specifications on temperature, pressure, and reactant flow rates [16]. Industrial-scale production requires continuous monitoring of critical process parameters using validated analytical methods, with automatic feedback control to maintain optimal reaction conditions [16].

Product isolation and purification strategies must be adapted for large-scale operation, transitioning from laboratory filtration techniques to industrial-scale separation methods [16]. Centrifugation, continuous crystallization, or spray drying may be employed depending on the specific requirements for product form and purity [17]. The choice of separation method significantly impacts overall process economics and product quality.

Safety considerations become paramount during scale-up due to the increased quantities of potentially hazardous materials involved [16]. Comprehensive ventilation systems, emergency response procedures, and containment strategies must be implemented to address the risks associated with iodine vapor exposure and the potential for exothermic reactions [16]. Process hazard analysis and risk assessment studies are essential components of scale-up planning.

ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Issues
Heat ManagementAmbient coolingJacketed reactorHeat exchangerExothermic reaction
Mixing EfficiencyMagnetic stirringMechanical agitationTurbine mixingMass transfer
Reaction ControlManual monitoringTemperature controlAutomated controlTemperature uniformity
Product IsolationFiltrationCentrifugationContinuous separationProduct purity
Safety ConsiderationsFume hoodVentilation systemComprehensive safetyIodine vapor handling
Economic FactorsHigh cost per gramModerate costLow cost per kgRaw material costs

Economic factors play a decisive role in scale-up decisions, as the cost structure changes dramatically with production volume [16]. Raw material costs, particularly for high-purity morpholine and iodine, represent significant components of the overall production cost. Economies of scale in raw material procurement, energy consumption, and labor costs must be balanced against capital investment requirements for specialized equipment and infrastructure [16].

Process optimization during scale-up often reveals opportunities for improved efficiency and cost reduction not apparent at laboratory scale [16]. Solvent recovery and recycling systems, waste minimization strategies, and energy integration can significantly impact the economic viability of large-scale production [16].

Purification and Isolation Protocols

The purification and isolation of N-iodomorpholine hydriodide requires specialized techniques to ensure high product purity while maintaining the compound's stability and preventing decomposition [18] [19]. The inherent sensitivity of the compound to light and elevated temperatures necessitates careful handling during all purification steps.

Primary isolation typically involves precipitation from the reaction mixture followed by solid-liquid separation [5] [20]. The orange crystalline precipitate of N-iodomorpholine hydriodide can be separated by filtration, though care must be taken to exclude light during this process to prevent photochemical decomposition [11]. Vacuum filtration using darkened equipment or conducting operations under subdued lighting conditions helps preserve product integrity [11].

Washing protocols play a crucial role in removing residual starting materials and impurities [20]. The isolated solid is typically washed with small volumes of cold solvent (such as n-butyl acetate or diethyl ether) to remove surface impurities while minimizing product loss [20]. The choice of washing solvent must balance solubility considerations with the need to maintain product purity.

Drying procedures require careful temperature control to prevent thermal decomposition [18] [19]. Vacuum drying at temperatures not exceeding 50°C under an inert atmosphere (nitrogen or argon) represents the preferred approach for removing residual solvents and moisture [17] [18]. Extended drying times at lower temperatures are preferable to shorter exposures at higher temperatures to maintain product stability.

Recrystallization techniques can be employed to achieve higher purity levels when required [19]. Suitable recrystallization solvents include methanol, ethanol, or acetonitrile, with the choice depending on the specific impurity profile and desired crystal morphology [19]. Slow cooling and seeded crystallization help control crystal size and morphology, factors that can influence the compound's handling characteristics and stability.

Analytical characterization during purification involves multiple complementary techniques to confirm product identity and purity [21] [2]. Melting point determination (expected range 92-96°C) provides a rapid assessment of purity, while nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural identity [21] [2]. High-performance liquid chromatography or gas chromatography can quantify residual impurities and assess overall purity levels.

Storage and packaging protocols are critical for maintaining product quality over extended periods [21] [18]. N-iodomorpholine hydriodide should be stored in amber glass containers under inert atmosphere at temperatures between 2-8°C [21] [18]. Desiccants may be included in storage containers to control moisture levels, though care must be taken to avoid direct contact between the desiccant and the product [18].

Quality control testing encompasses both chemical purity assessment and physical property verification [21] [19]. Standard test methods include determination of water content (typically less than 0.5%), assay of active ingredient (typically greater than 97%), and screening for specific impurities such as unreacted morpholine, residual iodine, or decomposition products [21] [19].

Dates

Last modified: 04-14-2024

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